molecular formula C8H13ClN2 B2708918 2-Aminospiro[3.3]heptane-2-carbonitrile;hydrochloride CAS No. 2413870-32-1

2-Aminospiro[3.3]heptane-2-carbonitrile;hydrochloride

Cat. No. B2708918
CAS RN: 2413870-32-1
M. Wt: 172.66
InChI Key: VYPAIICZHCYNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Aminospiro[3.3]heptane-2-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 2413870-32-1 . It has a molecular weight of 172.66 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2.ClH/c9-6-8(10)4-7(5-8)2-1-3-7;/h1-5,10H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.

Scientific Research Applications

  • Synthesis of Rigid Amino Acid Analogs

    • A study by Yashin et al. (2019) details the synthesis of conformationally rigid spiro-linked amino acids, resembling glutamic acid and lysine, from 3-methylidenecyclobutanecarbonitrile. This synthesis pathway includes steps like catalytic cycloaddition, reduction, and hydrolysis, indicating the potential of 2-aminospiro compounds in creating rigid amino acid analogs (Yashin et al., 2019).
  • Corrosion Inhibition in Mild Steel

    • Quadri et al. (2021) synthesized novel N-hydrospiro-chromeno-carbonitriles, showing that these compounds can act as effective corrosion inhibitors for mild steel in acidic solutions. This application highlights the chemical utility of spiro-carbonitriles in industrial settings (Quadri et al., 2021).
  • Medicinal Chemistry Applications

    • Chernykh et al. (2016) conducted a study synthesizing new amino group-containing building blocks based on the spiro[3.3]heptane motif. They noted the potential use of these compounds in medicinal chemistry due to their three-dimensional shape and unique fluorine substitution patterns (Chernykh et al., 2016).
  • Probing Glutamate Receptors

    • Research by Radchenko et al. (2008) focused on synthesizing isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton. These compounds were considered for probing different topologies of glutamate receptors, indicating their application in neurochemistry and drug design (Radchenko et al., 2008).
  • Green Chemistry Synthesis

    • A review on "green" chemistry synthesis, which includes the synthesis of structurally similar 2-aminopyrans and 2-aminopyridine-3-carbonitriles, discusses the use of environmentally friendly methods and catalysts. This approach is significant for the sustainable synthesis of compounds like 2-aminospiro carbonitriles (ChemChemTech, 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

2-aminospiro[3.3]heptane-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-6-8(10)4-7(5-8)2-1-3-7;/h1-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGRJWPPLCSPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminospiro[3.3]heptane-2-carbonitrile;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.